molecular formula C17H15N3O2S B2384238 2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1234870-68-8

2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

Cat. No. B2384238
M. Wt: 325.39
InChI Key: FSHYKYZMDHNEPI-UHFFFAOYSA-N
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Description

2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound that has been widely used in scientific research. It is a member of the imidazole family and has been found to have significant biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

Research has focused on developing efficient synthesis methods for imidazole derivatives, including compounds similar to "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole". For example, a study by Chen et al. (2004) developed a new strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system, which is relevant to the structural class of the compound . This method involves a sequence of reactions that allow for the efficient synthesis of complex imidazole derivatives, showcasing the versatility of imidazole as a core structure for pharmaceuticals and materials science (Chen et al., 2004).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties. A study by Singh et al. (2017) investigated the effectiveness of novel imidazole derivatives, including structures similar to "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole", as corrosion inhibitors for steel in corrosive environments. These compounds exhibited significant inhibition efficiency, suggesting their potential application in protecting materials from corrosion (Singh et al., 2017).

Antimicrobial Activities

Another area of interest is the antimicrobial properties of imidazole derivatives. Research by Lamani et al. (2009) synthesized novel methylene-bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, demonstrating significant antibacterial and antifungal activities. Although not directly studying "2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole", this research indicates the potential of imidazole derivatives in developing new antimicrobial agents (Lamani et al., 2009).

Electrochemical Applications

Imidazole and its derivatives are also explored for their electrochemical applications. Schechter and Savinell (2002) investigated the use of imidazole derivatives in high-temperature proton-conducting polymer electrolytes for fuel cells, highlighting the potential of these compounds in energy storage and conversion technologies (Schechter & Savinell, 2002).

properties

IUPAC Name

1-(4-methylphenyl)-2-methylsulfanyl-5-(3-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-6-8-14(9-7-12)19-16(11-18-17(19)23-2)13-4-3-5-15(10-13)20(21)22/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHYKYZMDHNEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole

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